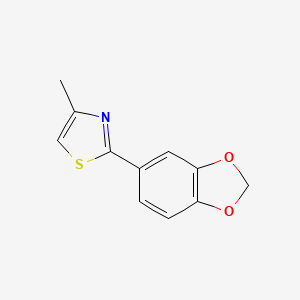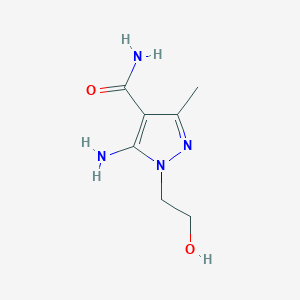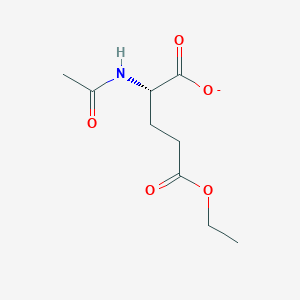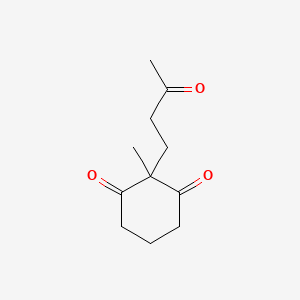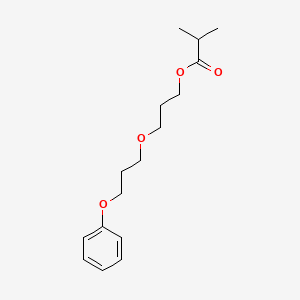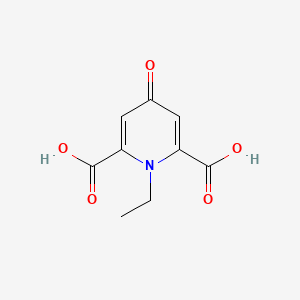
1-Methyl-4-(2-methylsulfonylethylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(2-methylsulfonylethylsulfonyl)benzene is an organic compound with the molecular formula C10H14O4S2 It is a derivative of benzene, characterized by the presence of methyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-methylsulfonylethylsulfonyl)benzene typically involves the sulfonation of toluene derivatives. One common method includes the reaction of 1-methyl-4-(methylsulfonyl)benzene with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(2-methylsulfonylethylsulfonyl)benzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitrobenzene derivatives, halobenzene derivatives
Scientific Research Applications
1-Methyl-4-(2-methylsulfonylethylsulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-methylsulfonylethylsulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
- 1-Methyl-4-(methylsulfonyl)benzene
- 1-Methyl-4-(ethylsulfonyl)benzene
- 1-Methyl-4-(propylsulfonyl)benzene
Comparison: Compared to its analogs, this compound exhibits distinct chemical behavior and biological activity, making it a valuable molecule for research and industrial purposes .
Properties
CAS No. |
5324-58-3 |
|---|---|
Molecular Formula |
C10H14O4S2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-methyl-4-(2-methylsulfonylethylsulfonyl)benzene |
InChI |
InChI=1S/C10H14O4S2/c1-9-3-5-10(6-4-9)16(13,14)8-7-15(2,11)12/h3-6H,7-8H2,1-2H3 |
InChI Key |
DVZWJUUZLSCUQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


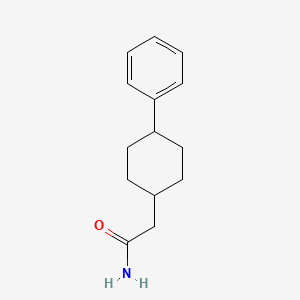
![1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14744121.png)


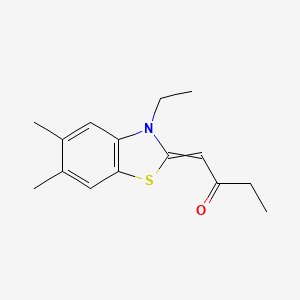
![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)
